molecular formula C22H22N6O3 B11255841 7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255841
M. Wt: 418.4 g/mol
InChI Key: OIRIUNLVERQMBX-UHFFFAOYSA-N
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Description

7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an acetamidophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step synthesis provides high yields and excellent regioselectivity. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(4-ACETAMIDOPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, thereby preventing viral replication . The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

7-(4-acetamidophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22N6O3/c1-13-19(21(30)27-17-6-4-5-7-18(17)31-3)20(28-22(25-13)23-12-24-28)15-8-10-16(11-9-15)26-14(2)29/h4-12,20H,1-3H3,(H,26,29)(H,27,30)(H,23,24,25)

InChI Key

OIRIUNLVERQMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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